Glycerol 2-phosphate
Overview
Description
It is a non-chiral isomer of glycerol phosphate and is less common compared to glycerol 1-phosphate and glycerol 3-phosphate . This compound is significant in various biochemical processes and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycerol 2-phosphate can be synthesized through the esterification of glycerol with phosphoric acid. The process involves the following steps:
Reactants: Glycerol and phosphoric acid.
Reaction Conditions: The reaction is carried out at a temperature range of 120-145°C and a pressure of 0.4-0.5 MPa.
Procedure: Phosphoric acid and glycerol are mixed in an esterification reactor, followed by the addition of sodium carbonate. The mixture is then subjected to steam to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes:
Raw Materials: Sodium carbonate, phosphoric acid, and glycerin.
Esterification: The raw materials are mixed in specific proportions and subjected to controlled heating and pressure conditions to achieve esterification.
Purification: The resulting product is purified to remove any impurities and achieve the desired concentration of this compound.
Chemical Reactions Analysis
Types of Reactions: Glycerol 2-phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glyceraldehyde 3-phosphate.
Reduction: It can be reduced to form glycerol.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products:
Oxidation: Glyceraldehyde 3-phosphate.
Reduction: Glycerol.
Substitution: Various substituted glycerol derivatives.
Scientific Research Applications
Glycerol 2-phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a buffer in biochemical assays.
Biology: It plays a role in metabolic pathways and is used in studies related to cellular metabolism.
Medicine: It is used in the development of pharmaceuticals and as a component in drug formulations.
Industry: It is used in the production of cosmetics, food additives, and other industrial products.
Mechanism of Action
Glycerol 2-phosphate exerts its effects through various biochemical pathways. It acts as a substrate for enzymes involved in metabolic processes, such as triosephosphate isomerase. This enzyme catalyzes the conversion of this compound to glyceraldehyde 3-phosphate, which is further metabolized in glycolysis or gluconeogenesis . The compound also interacts with other enzymes and proteins, influencing cellular functions and metabolic pathways .
Comparison with Similar Compounds
- Glycerol 1-phosphate
- Glycerol 3-phosphate
Comparison:
- Chirality: Unlike glycerol 1-phosphate and glycerol 3-phosphate, glycerol 2-phosphate is not chiral .
- Biochemical Role: Glycerol 1-phosphate and glycerol 3-phosphate are more commonly involved in metabolic pathways, whereas this compound has unique applications in biochemical research .
- Industrial Use: this compound is less commonly used in industrial applications compared to its isomers .
This compound stands out due to its unique non-chiral structure and specific applications in scientific research, making it a valuable compound in various fields.
Properties
IUPAC Name |
1,3-dihydroxypropan-2-yl phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O6P/c4-1-3(2-5)9-10(6,7)8/h3-5H,1-2H2,(H2,6,7,8)/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCLVCXQIBBOPH-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)OP(=O)([O-])[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O6P-2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.06 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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